Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate
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Overview
Description
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate is an organic compound that belongs to the class of esters It features a complex structure with a phenyl ring, a carbamothioyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate typically involves the reaction of 4-aminophenylacetic acid with 2-phenylethyl isothiocyanate in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Common solvents include dichloromethane or ethanol
Catalyst: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction can lead to the formation of amines or alcohols
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamothioyl group
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted esters or thioureas
Scientific Research Applications
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-{[(2-hydroxyethyl)carbamothioyl]amino}phenyl)acetate
- Methyl (4-{[(2-carbamoylethyl)(2-phenylethyl)carbamothioyl]amino}carbonyl)benzoate
- 2-Phenylethyl acetate
Uniqueness
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate is unique due to its specific structural features, such as the combination of a phenyl ring, a carbamothioyl group, and a methyl ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a phenyl group, a carbamothioyl moiety, and an acetate functional group. The synthesis typically involves multi-step organic reactions, including the formation of intermediates through the reaction of phenolic compounds with thioacetic acid derivatives. This process allows for the introduction of various functional groups that enhance biological activity.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor ligand, potentially modulating pathways involved in inflammation and cancer progression.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.
- Receptor Binding : It can also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that this compound has promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HeLa (Cervical) | 20 | Cell cycle arrest |
A549 (Lung) | 25 | Inhibition of proliferation |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential. It appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells compared to control groups.
- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in decreased paw edema and lower levels of inflammatory markers in serum compared to untreated controls.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Variations : Changing the phenyl substituent can alter the potency against specific targets.
- Functional Group Modifications : Alterations in the carbamothioyl or acetate groups may enhance selectivity for certain enzymes or receptors.
Properties
IUPAC Name |
methyl 2-[4-(2-phenylethylcarbamothioylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-17(21)13-15-7-9-16(10-8-15)20-18(23)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCSILCWSZSCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.